Oleoyl sarcosine

説明

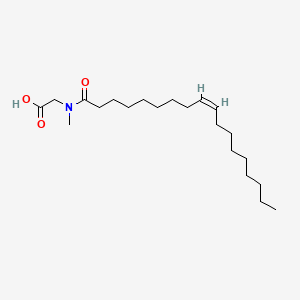

Oleoyl sarcosine is a N-acyl-amino acid.

生物活性

Oleoyl sarcosine, a fatty acyl derivative of sarcosine, has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food sciences. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

This compound (C21H39NO3) is characterized by its long hydrophobic tail derived from oleic acid and a polar head group from sarcosine. Its structure contributes to its surfactant properties and biological interactions.

Biological Activity

1. Antimicrobial Properties

This compound exhibits pH-dependent antimicrobial activity. Research indicates that at a pH of 5.8, it demonstrates effective antibacterial and antifungal properties, while losing efficacy at neutral or alkaline pH levels . This property makes it a candidate for use in topical formulations where maintaining a lower pH is feasible.

2. Toxicological Profile

The safety profile of this compound has been assessed through various studies. The oral LD50 (lethal dose for 50% of the population) is reported to be greater than 5000 mg/kg in Sprague-Dawley rats, indicating low acute toxicity . Additionally, dermal exposure studies have shown minimal irritation with reversible erythema observed in some cases .

3. Absorption and Metabolism

Studies on the absorption and metabolism of this compound reveal that it is well-excreted in urine and feces after administration. Approximately 82-89% of a 50 mg/kg dose is eliminated within 24 hours, suggesting efficient metabolic processing . Furthermore, this compound is identified as a normal metabolite in humans, which may contribute to its safety as an ingredient in consumer products .

Case Studies

1. Cosmetic Applications

A study published in the Journal of Cosmetic Science highlighted the use of this compound as an emulsifier and stabilizer in cosmetic formulations. The compound improved the texture and stability of creams while providing skin-conditioning benefits due to its surfactant properties .

2. Pharmaceutical Formulations

This compound has been investigated for its potential use as a drug delivery agent. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs. A recent study demonstrated that this compound-based micelles could effectively encapsulate hydrophobic drugs, improving their therapeutic efficacy .

Research Findings

科学的研究の応用

Applications in Cosmetics

Oleoyl sarcosine is widely utilized in cosmetic formulations for its surfactant and conditioning properties:

- Hair Conditioning Agents : It acts as an effective hair conditioner, enhancing the texture and manageability of hair. Studies indicate that this compound can be safely used in leave-on products at concentrations up to 5% .

- Cleansing Agents : The compound serves as a cleansing agent in soaps and shampoos, where concentrations may reach as high as 12.9% .

- Skin Penetration Enhancer : this compound has been shown to enhance the transdermal delivery of other active ingredients. For instance, it significantly increased the permeability of fluorescein across human cadaver skin when used in conjunction with ethanol .

Industrial Applications

The industrial applications of this compound are diverse:

- Lubricants and Greases : It is used as a corrosion inhibitor in lubricants with incidental food contact at levels not exceeding 0.5% by weight .

- Metalworking Fluids : this compound finds application in metalworking fluids due to its lubricating properties.

- Textile Treatment : The compound is utilized in textile treatment products and dyes, enhancing the performance of these materials .

Safety Assessments

Safety assessments have been conducted to evaluate the toxicity and safety profile of this compound:

- Oral Toxicity : The oral LD50 for this compound has been reported at >5000 mg/kg in rats, indicating low toxicity levels .

- Dermal Absorption : Studies show that this compound enhances dermal absorption of other compounds, which necessitates caution when formulating products that may contain potentially harmful ingredients .

- Inhalation Toxicity : Limited data on inhalation toxicity suggest that further studies are required to assess safety in aerosolized products .

Case Studies

Several studies highlight the effectiveness and safety of this compound:

- A study published in J-Stage explored the use of N-Oleoyl Sarcosine as an engine oil friction modifier, demonstrating its ability to reduce friction and wear in engine components .

- Research indicated that this compound could be effectively used as a thickening agent for surfactant solutions, enhancing the viscosity and stability of formulations .

Data Table: Summary of Applications

| Application Area | Specific Use | Safety Level |

|---|---|---|

| Cosmetics | Hair conditioning agent | Safe up to 5% concentration |

| Cleansing agent (soaps/shampoos) | Up to 12.9% concentration | |

| Skin penetration enhancer | Enhanced permeability noted | |

| Industrial | Lubricants (corrosion inhibitor) | Max 0.5% by weight |

| Metalworking fluids | Effective lubricant | |

| Textile treatment products | Enhances dye performance |

化学反応の分析

(a) Schotten-Baumann Reaction

Oleoyl sarcosine is classically synthesized via the Schotten-Baumann reaction, where oleoyl chloride reacts with sodium sarcosinate (sodium N-methylglycinate) under alkaline conditions:

Conditions :

-

Oleoyl chloride is prepared from oleic acid and phosphorus trichloride (PCl₃) .

Yield : ~86% (after acidification with H₂SO₄) .

(b) Transamidation of Methyl Oleate

A solvent-free industrial method involves transamidation of methyl oleate with sodium sarcosinate catalyzed by sodium methoxide:

Conditions :

-

Methanol is removed via azeotropic distillation (Dean-Stark trap) to drive equilibrium .

Yield : 79–87% sodium oleoyl sarcosinate (acidified to free acid) .

(a) Hydrolysis

The amide bond hydrolyzes under acidic/basic conditions:

-

Stability : Stable at neutral pH but degrades in strong acids/bases .

-

Implications : Impacts formulation shelf life; requires pH 5–9 for stability .

(b) Nitrosation

In the presence of nitrites (e.g., NaNO₂), sarcosine residues form carcinogenic N-nitrososarcosine:

-

Risk : Contamination possible if nitrites are present during synthesis .

-

Mitigation : Closed reaction systems and nitrate-free reagents are used industrially .

(a) Corrosion Inhibition

This compound adsorbs on metal surfaces via:

-

Coordination : Carboxylate group binds Fe³⁺/Al³⁺, forming a protective layer .

-

Hydrophobic barrier : Oleoyl tail repels water and corrosive ions .

Efficacy : Enhances corrosion resistance in lubricants and cutting oils at 0.1–5% w/w .

(b) Surfactant Behavior

-

Micelle formation : Critical micelle concentration (CMC) ~0.1 mM in water .

-

pH-dependent solubility : Insoluble in water at acidic pH; soluble above pH 8 .

(a) Salt Formation with Divalent Ions

In hard water, sodium oleoyl sarcosinate precipitates with Ca²⁺/Mg²⁺:

(b) Esterification

Reacts with alcohols (e.g., glycerol) under acidic conditions to form esters:

Thermal Stability

特性

CAS番号 |

16693-85-9 |

|---|---|

分子式 |

C21H39NO3 |

分子量 |

353.5 g/mol |

IUPAC名 |

2-[methyl(octadec-9-enoyl)amino]acetic acid |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25) |

InChIキー |

DIOYAVUHUXAUPX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

物理的記述 |

Liquid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。